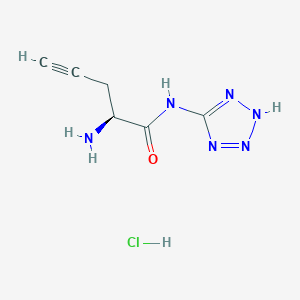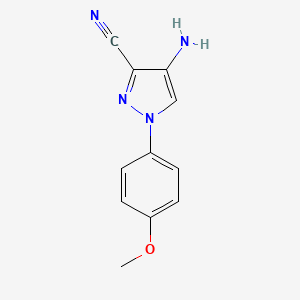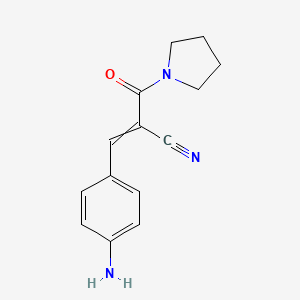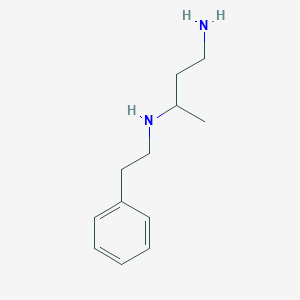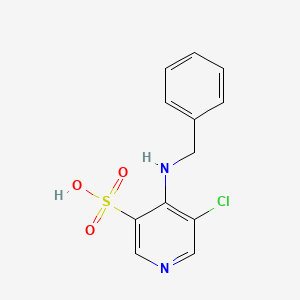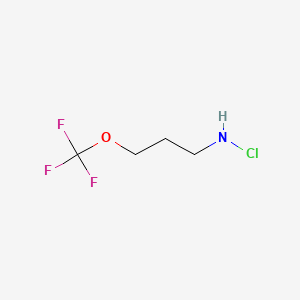
N-chloro-3-(trifluoromethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-chloro-3-(trifluoromethoxy)propan-1-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-3-(trifluoromethoxy)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)propan-1-amine.
Chlorination: The amine group is chlorinated using a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl₂) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-chloro-3-(trifluoromethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces 3-(trifluoromethoxy)propan-1-amine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-chloro-3-(trifluoromethoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-chloro-3-(trifluoromethoxy)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-chloro-3-(trifluoromethyl)propan-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-chloro-3-(methoxy)propan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-chloro-3-(trifluoromethoxy)butan-1-amine: Similar structure but with an additional carbon in the chain.
Uniqueness
N-chloro-3-(trifluoromethoxy)propan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H7ClF3NO |
|---|---|
Molecular Weight |
177.55 g/mol |
IUPAC Name |
N-chloro-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C4H7ClF3NO/c5-9-2-1-3-10-4(6,7)8/h9H,1-3H2 |
InChI Key |
INPOYZFWJNSWIA-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCl)COC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
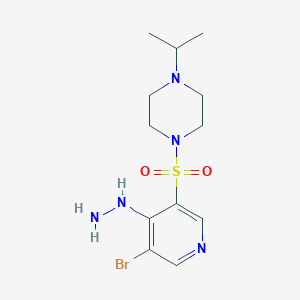

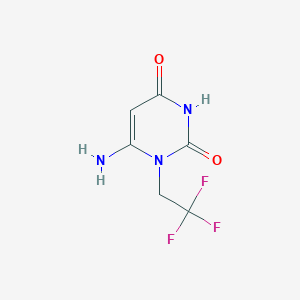
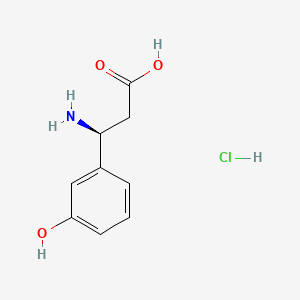
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
